Product packaging for N-Boc-4-pentyne-1-amine(Cat. No.:CAS No. 151978-50-6)

N-Boc-4-pentyne-1-amine

Cat. No.: B128528
CAS No.: 151978-50-6
M. Wt: 183.25 g/mol
InChI Key: JTPJJKZSKWNWKK-UHFFFAOYSA-N
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Description

Significance of N-Boc-4-pentyne-1-amine as a Bifunctional Organic Building Block

The utility of this compound stems from its bifunctional nature, possessing two distinct reactive sites: a terminal alkyne and a protected primary amine. a2bchem.com The terminal alkyne group readily participates in a variety of carbon-carbon bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comclinisciences.comorganic-chemistry.org This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The amine group, on the other hand, is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org This orthogonality allows for the selective reaction at the alkyne terminus without interference from the amine, and subsequent deprotection of the amine for further functionalization. This dual reactivity makes this compound a powerful tool for introducing both an alkyne and a primary amine functionality into a target molecule in a controlled manner.

The structural features and properties of this compound are summarized in the table below:

PropertyValue
CAS Number 151978-50-6
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Appearance Liquid
Functional Groups Terminal Alkyne, Boc-protected Amine
Key Reactions Click Chemistry (CuAAC)

Historical Context of Alkyne- and Amine-Containing Precursors in Chemical Research

The use of molecules containing both alkyne and amine functionalities has a rich history in organic synthesis. These precursors are highly valued for their ability to construct complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. metu.edu.trapolloscientific.co.uk

Historically, the synthesis of such bifunctional molecules often involved multi-step procedures with challenges in achieving selectivity and protecting group manipulation. nih.gov The development of robust protecting groups for amines, such as the Boc group, was a significant advancement, allowing for more controlled synthetic strategies. organic-chemistry.org

The advent of "click chemistry" in the early 2000s, particularly the CuAAC reaction, revolutionized the use of terminal alkynes in synthesis. organic-chemistry.orgacs.org This reaction's high efficiency, broad functional group tolerance, and mild reaction conditions made bifunctional reagents like this compound increasingly attractive for a wide range of applications, from drug discovery to materials science. nih.govbeilstein-journals.org The ability to easily introduce a triazole linkage, a common pharmacophore, further solidified the importance of alkyne-azide cycloaddition reactions and the precursors that enable them. rsc.org

Current Research Landscape and Emerging Applications of this compound

The current research landscape sees this compound being utilized in a variety of cutting-edge applications, primarily driven by its role as a versatile linker and building block.

One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . medchemexpress.comglpbio.combiotechhubafrica.co.za PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound serves as a key linker component in the synthesis of these complex molecules, where the alkyne can be used to "click" onto an azide-modified ligand for either the target protein or the E3 ligase. medchemexpress.comgeneron.ie For instance, it has been used in the synthesis of the PROTAC MG-277. glpbio.comgeneron.ie

Furthermore, the reactivity of the alkyne and the protected amine allows for the construction of diverse molecular scaffolds. The alkyne can undergo various transformations beyond click chemistry, including hydroamination and other metal-catalyzed additions, to yield a range of functionalized products. organic-chemistry.org The amine, once deprotected, can be acylated, alkylated, or used in the formation of other nitrogen-containing functionalities. This versatility makes it a valuable precursor for the synthesis of novel heterocyclic compounds and libraries of small molecules for drug discovery. metu.edu.tr

Recent research continues to explore new synthetic methodologies that leverage the unique properties of bifunctional reagents like this compound for the efficient construction of complex molecular architectures with potential biological activity. chinesechemsoc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B128528 N-Boc-4-pentyne-1-amine CAS No. 151978-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-pent-4-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJJKZSKWNWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628837
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-50-6
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(pent-4-yn-1-yl)carbamate
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Synthetic Methodologies for N Boc 4 Pentyne 1 Amine and Its Derivatives

Strategies for the Preparation of N-Boc-4-pentyne-1-amine

The synthesis of this compound can be achieved through several routes, with the most common being the protection of the corresponding amine.

Boc-Protection of 4-Pentyne-1-amine

The most direct method for the synthesis of this compound is the protection of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. organic-chemistry.org The choice of solvent and base can influence the reaction efficiency.

A general procedure involves dissolving 4-pentyne-1-amine in a suitable solvent, such as dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent. A base, for instance, sodium bicarbonate or triethylamine, is added, followed by the slow addition of Boc₂O. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, standard aqueous workup and purification by column chromatography yield the desired this compound.

Several catalytic and reagent-assisted methods have been developed to improve the efficiency and selectivity of the Boc-protection of amines. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst allows for a chemoselective mono-N-Boc protection of various amines with Boc₂O. organic-chemistry.org This method is notable for avoiding common side reactions. organic-chemistry.org

Table 1: Reaction Conditions for Boc-Protection of Amines

Catalyst/Reagent Solvent Base Key Features
Boc₂O Dichloromethane Triethylamine Standard and widely used method.
Boc₂O Water/Organic Solvent Sodium Bicarbonate Biphasic conditions suitable for water-soluble amines.
Boc₂O 1,1,1,3,3,3-Hexafluoroisopropanol None Catalyst and solvent in one, high chemoselectivity. organic-chemistry.org

Alternative Synthetic Routes to the Core Structure

Alternative approaches to construct the this compound core structure often involve the formation of the carbon-carbon or carbon-nitrogen bond at a different stage of the synthesis. For instance, a three-component coupling reaction, known as the A³ coupling, can be employed. This reaction brings together an aldehyde, an alkyne, and an amine, often catalyzed by a metal such as gold or copper. organic-chemistry.orgresearchgate.net While typically used for propargylamines, modifications of this approach could potentially be adapted.

Another strategy involves the alkynylation of N-Boc protected amino aldehydes or related electrophiles. organic-chemistry.org For example, the addition of an alkynyl nucleophile, such as an alkynyl Grignard or organolithium reagent, to an appropriate N-Boc protected precursor can form the desired carbon skeleton.

Functional Group Interconversions and Derivatization

The dual functionality of this compound makes it a versatile platform for further chemical modifications. a2bchem.com

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of this compound is a key site for various transformations, enabling the construction of more complex molecules.

Click Chemistry: The alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azides to form 1,2,3-triazoles. medchemexpress.comclinisciences.com This highly efficient and regioselective reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation and materials science. medchemexpress.comclinisciences.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. acs.org This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes. acs.orgnih.gov

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by transition metals, leading to the formation of enamines or imines, which can be further transformed. acs.org

Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts, yields a methyl ketone. ub.edu

Table 2: Key Reactions of the Terminal Alkyne

Reaction Catalyst/Reagents Product Type
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) source, Azide (B81097) 1,2,3-Triazole medchemexpress.comclinisciences.com
Sonogashira Coupling Palladium catalyst, Copper co-catalyst, Aryl/Vinyl Halide Substituted Alkyne acs.org
Hydroamination Transition metal catalyst (e.g., Rh, Au) Enamine/Imine acs.org

Reactions at the Boc-Protected Amine Functionality

While the Boc group is primarily for protection, the nitrogen atom can still participate in certain reactions, or the Boc group itself can be modified.

N-Alkylation/N-Arylation: Although the Boc group reduces the nucleophilicity of the amine, N-alkylation or N-arylation can be achieved under specific conditions, often requiring stronger electrophiles or catalytic activation. organic-chemistry.org

Modification of the Boc Group: The Boc group itself is generally stable, but its carbonyl group can potentially undergo reactions under forcing conditions, although this is not a common synthetic strategy.

Orthogonal Deprotection Strategies for the Boc Group

The removal of the Boc protecting group is a crucial step in many synthetic sequences, and its selective cleavage in the presence of other protecting groups is a key consideration. organic-chemistry.org

The Boc group is known for its lability under acidic conditions. acsgcipr.org This property allows for its removal without affecting other protecting groups that are stable to acid but labile to bases (like Fmoc) or hydrogenolysis (like Cbz). This is the basis of an orthogonal protection strategy. organic-chemistry.orglibretexts.org

Common reagents for Boc deprotection include:

Strong acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. acsgcipr.org Hydrochloric acid (HCl) in various solvents like dioxane or methanol (B129727) is also frequently used. libretexts.org

Lewis acids: Lewis acids can also facilitate the removal of the Boc group. acsgcipr.org

Thermal Deprotection: In some cases, heating the N-Boc protected amine can lead to deprotection, particularly in continuous flow systems. acs.org

The choice of deprotection conditions can be critical to avoid side reactions, such as the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction. acsgcipr.org Scavengers are sometimes added to trap this cation. organic-chemistry.org

Table 3: Common Boc Deprotection Reagents and Conditions

Reagent Solvent Key Features
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Standard, efficient, but TFA is corrosive. acsgcipr.org
Hydrochloric Acid (HCl) 1,4-Dioxane, Methanol, or Ethyl Acetate (B1210297) Common and effective method. libretexts.org
Phosphoric Acid (aqueous) Not specified Considered an environmentally benign option. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The development of sustainable synthetic methodologies is a cornerstone of modern chemical research, driven by the need to minimize environmental impact and enhance process efficiency. In the context of synthesizing this compound, a valuable building block in various fields, green chemistry principles offer a pathway to cleaner and more economical production. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions to reduce waste and energy consumption.

Traditional methods for the N-tert-butoxycarbonylation (N-Boc protection) of amines often rely on volatile organic solvents and stoichiometric amounts of reagents, which can generate significant chemical waste. nih.gov In contrast, green methodologies aim to circumvent these drawbacks. Key strategies in the green synthesis of N-Boc protected amines, which are applicable to this compound, include catalyst-free reactions in aqueous media, the use of solid-supported recyclable catalysts, and solvent-free mechanochemical methods. derpharmachemica.combeilstein-journals.org

One of the most promising green approaches is the use of water as a reaction solvent. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for green synthesis. researchgate.net Catalyst-free N-tert-butyloxycarbonylation of various amines has been successfully demonstrated in water, offering high chemoselectivity and avoiding the formation of common byproducts like isocyanates or ureas. mdpi.com This method's simplicity and the ease of product isolation make it a highly attractive alternative to conventional procedures.

Another significant advancement in green synthesis is the application of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost. Amberlite IR-120, a strongly acidic ion-exchange resin, has emerged as an efficient and recyclable catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions. derpharmachemica.com This method is characterized by very short reaction times and excellent yields. derpharmachemica.com

Solvent-free synthesis, particularly through mechanochemistry, represents a paradigm shift in chemical transformations. researchgate.net Mechanochemical methods, which involve grinding or milling solid reactants together, can lead to highly efficient reactions with minimal or no solvent waste. beilstein-journals.orgscirp.org These techniques are not only environmentally friendly but can also offer different reactivity and selectivity compared to solution-phase reactions. beilstein-journals.org For N-Boc protection, mechanochemical approaches using catalysts like copper iodide nanoparticles have shown high efficiency and short reaction times. niscair.res.in

While specific research detailing the application of these green methods exclusively for this compound is not extensively documented in the provided search results, the general success of these techniques with a broad range of aliphatic and functionalized amines provides a strong basis for their applicability. The following tables illustrate the typical conditions and yields for green N-Boc protection of amines, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Green Synthetic Methods for N-Boc Protection of Amines

MethodCatalystSolventTemperatureReaction TimeYield (%)Reference
Catalyst-FreeNoneWaterRoom Temperature10-15 min90-98 mdpi.com
Heterogeneous CatalysisAmberlite-IR 120Solvent-FreeRoom Temperature1-3 min95-99 derpharmachemica.com
MechanochemistryCuI-NPsSolvent-FreeRoom Temperature5-15 min82-92 niscair.res.in

Table 2: Representative Green Synthesis Protocols for N-Boc-Amines

Substrate (Amine)MethodCatalyst/ConditionsYield (%)Reference
AnilineHeterogeneous CatalysisAmberlite-IR 120 (15% w/w), Solvent-Free, RT, 1 min99 derpharmachemica.com
BenzylamineCatalyst-FreeWater, RT, 10 min95 mdpi.com
Pyrrolidine (B122466)Heterogeneous CatalysisAmberlite-IR 120 (15% w/w), Solvent-Free, RT, 1 min98 derpharmachemica.com
AnilineMechanochemistryCuI-NPs (10 mol%), Solvent-Free, RT, 5-15 min92 niscair.res.in

These findings underscore the potential of green chemistry to revolutionize the synthesis of important chemical intermediates like this compound, paving the way for more sustainable and efficient chemical manufacturing processes.

Reactivity and Reaction Mechanisms of N Boc 4 Pentyne 1 Amine

Click Chemistry Applications of the Alkyne Group

The terminal alkyne functionality of N-Boc-4-pentyne-1-amine is particularly amenable to "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions.

The most prominent click reaction involving this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and proceeds under mild, often aqueous, conditions.

The generally accepted mechanism for CuAAC involves the following key steps:

Formation of a copper(I) acetylide intermediate from this compound.

Coordination of the azide to the copper acetylide.

Cycloaddition to form a six-membered copper-containing intermediate.

Rearrangement and subsequent protonolysis to yield the triazole product and regenerate the copper(I) catalyst.

The reaction is widely used in various fields, including drug discovery, materials science, and bioconjugation. For instance, this compound can be used as a linker molecule to connect different molecular fragments, such as in the synthesis of proteolysis-targeting chimeras (PROTACs). nih.gov

Table 1: Representative Reaction Conditions for CuAAC

Catalyst SourceLigand/AdditiveSolventTemperature
CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temperature
CuIDIPEATHFRoom Temperature
[Cu(MeCN)₄]PF₆NoneCH₂Cl₂Room Temperature

While this compound itself is not a strained alkyne, its terminal alkyne can react with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this copper-free click reaction, the high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide. Although the primary application of SPAAC involves a strained alkyne reacting with an azide, the fundamental principle of the cycloaddition is relevant. To utilize this compound in a SPAAC-type reaction, it would first need to be converted to the corresponding azide. This azide derivative could then readily react with various strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), without the need for a metal catalyst. This approach is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern.

Beyond CuAAC, the terminal alkyne of this compound can participate in other coupling reactions that, while not always strictly defined as "click chemistry," share some of their desirable characteristics. These reactions are crucial for the formation of carbon-carbon bonds.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine).

Cadiot-Chodkiewicz Coupling: This reaction enables the coupling of a terminal alkyne, such as that in this compound, with a 1-haloalkyne in the presence of a copper(I) salt and a base, leading to the formation of an unsymmetrical diacetylene. pearson.com

Glaser Coupling: This is an oxidative homocoupling reaction of terminal alkynes. In the presence of a copper(I) salt (e.g., CuCl) and an oxidant (typically oxygen), this compound can undergo dimerization to form a symmetrical 1,3-diyne.

Reactions of the Protected Amine Functionality

The N-Boc protecting group is stable under a variety of reaction conditions, allowing for selective manipulation of the alkyne terminus. However, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) to liberate the primary amine. This free amine can then undergo a range of subsequent reactions.

The primary amine, once deprotected, can readily participate in amide bond formation with carboxylic acids or their activated derivatives. This is a fundamental transformation in organic synthesis, particularly in peptide chemistry. The reaction typically requires a coupling agent to activate the carboxylic acid.

Common coupling reagents include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolvent
EDCHOBtDIPEADMF or CH₂Cl₂
HATUNoneDIPEA or CollidineDMF
PyBOPNoneDIPEADMF

This reaction allows for the conjugation of N-4-pentyne-1-amine to a wide array of molecules containing a carboxylic acid moiety, including amino acids, peptides, and various labeling reagents.

Following deprotection, the primary amine of what was this compound can undergo reductive amination with aldehydes or ketones. This powerful reaction forms a new carbon-nitrogen bond and is a versatile method for synthesizing secondary and tertiary amines. masterorganicchemistry.com

The reaction proceeds in two steps:

Nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone).

In situ reduction of the imine or enamine intermediate to the corresponding amine using a mild reducing agent.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the reduction of the protonated imine over the carbonyl starting material. masterorganicchemistry.com

This strategy allows for the introduction of various alkyl or aryl groups onto the nitrogen atom, further expanding the synthetic utility of the this compound scaffold. For instance, reaction with benzaldehyde followed by reduction would yield the N-benzyl derivative, while reaction with acetone would lead to the N-isopropyl derivative. pearson.compearson.com

Nucleophilic Reactivity of the Deprotected Amine

Upon removal of the Boc protecting group, typically under acidic conditions, the primary amine of 4-pentyne-1-amine is unmasked, revealing a potent nucleophile. This nucleophilicity is central to its utility in the construction of more complex molecular architectures. The deprotected amine readily participates in reactions with a variety of electrophiles.

One of the primary reactions showcasing the nucleophilicity of 4-pentyne-1-amine is the aza-Michael addition , a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-nitrogen bond formation. The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the Michael acceptor, leading to the formation of a β-amino carbonyl compound.

The reactivity of the deprotected amine extends to other important transformations, including nucleophilic substitution reactions with alkyl halides and acylation reactions with acid chlorides or anhydrides to form amides. Furthermore, the primary amine can undergo intramolecular cyclization reactions, particularly when tethered to a suitable electrophilic partner, leading to the formation of nitrogen-containing heterocyclic compounds such as piperidines.

Table 1: Representative Nucleophilic Reactions of Deprotected 4-pentyne-1-amine

ElectrophileReaction TypeProduct Type
α,β-Unsaturated KetoneAza-Michael Additionβ-Amino Ketone
Alkyl HalideNucleophilic SubstitutionSecondary Amine
Acid ChlorideAcylationAmide
DihaloalkaneIntramolecular CyclizationPiperidine Derivative

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites in this compound—the terminal alkyne and the protected amine—necessitates careful consideration of chemo- and regioselectivity in its synthetic applications.

Chemoselectivity is primarily governed by the Boc protecting group. While the amine is protected, reactions can be directed selectively to the alkyne functionality. A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound reacts exclusively with an azide to form a 1,4-disubstituted 1,2,3-triazole, leaving the Boc-protected amine untouched. This high degree of chemoselectivity allows for the modular assembly of complex molecules.

Upon deprotection of the amine, the chemoselectivity of subsequent reactions depends on the nature of the electrophile and the reaction conditions. In the presence of an electrophile that can react with both the amine and the alkyne, such as a strong acid, competitive reactions can occur. However, under milder conditions, the nucleophilic amine generally exhibits higher reactivity towards electrophiles like α,β-unsaturated ketones compared to the less nucleophilic alkyne.

Regioselectivity becomes a key consideration in reactions of the deprotected 4-pentyne-1-amine with unsymmetrical electrophiles. In aza-Michael additions to α,β-unsaturated systems, the amine nitrogen consistently attacks the β-carbon, a consequence of the electronic polarization of the conjugated system.

In the context of the CuAAC reaction, the copper catalyst plays a crucial role in ensuring high regioselectivity, leading almost exclusively to the 1,4-disubstituted triazole isomer. The uncatalyzed thermal Huisgen cycloaddition, in contrast, often yields a mixture of 1,4- and 1,5-regioisomers.

Mechanistic Studies of Key Transformations

The mechanisms of the key reactions involving this compound and its deprotected form have been the subject of extensive study, providing insights into their reactivity and selectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of this "click" reaction is well-established and proceeds through a catalytic cycle involving copper(I) acetylide intermediates. The key steps are:

Formation of a copper(I) acetylide from the terminal alkyne of this compound.

Coordination of the azide to the copper acetylide.

A concerted or stepwise cycloaddition to form a six-membered copper-containing intermediate.

Rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Computational and experimental studies have elucidated the role of ligands and the potential involvement of multinuclear copper species in the catalytic cycle, which influences the reaction rate and efficiency.

Aza-Michael Addition: The mechanism of the aza-Michael addition of the deprotected 4-pentyne-1-amine to an α,β-unsaturated carbonyl compound is a classic example of conjugate addition. It involves:

Nucleophilic attack of the lone pair of the amine nitrogen on the electron-deficient β-carbon of the Michael acceptor.

Formation of a resonance-stabilized enolate intermediate.

Proton transfer, typically from the solvent or a mild acid, to the α-carbon to yield the final β-amino carbonyl product.

The reaction is generally reversible and can be influenced by catalysts, such as Lewis acids or bases, which can activate the Michael acceptor or enhance the nucleophilicity of the amine, respectively.

Intramolecular Cyclization: The intramolecular cyclization of derivatives of 4-pentyne-1-amine can proceed through various mechanisms depending on the nature of the tethered electrophile and the reaction conditions. For instance, a metal-catalyzed hydroamination can lead to the formation of cyclic imines or enamines, which can be further reduced to saturated heterocycles. These reactions often involve the coordination of the metal to the alkyne, followed by intramolecular nucleophilic attack of the amine.

Table 2: Key Mechanistic Features of Major Reactions

ReactionKey Intermediate(s)Driving ForceFactors Influencing Rate/Selectivity
CuAACCopper(I) acetylide, Copper-triazolideFormation of a stable aromatic triazole ringCopper catalyst, ligands, solvent
Aza-Michael AdditionEnolate anionFormation of a stable C-N bondNucleophilicity of the amine, electrophilicity of the acceptor, catalyst
Intramolecular CyclizationMetallo-cyclic intermediateRing formation, relief of strainMetal catalyst, nature of the tether and electrophile

Applications of N Boc 4 Pentyne 1 Amine in Medicinal Chemistry

Role as a PROTAC Linker

PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial, as it connects the target protein-binding ligand to the E3 ligase-recruiting ligand and significantly influences the efficacy of the resulting degrader. N-Boc-4-pentyne-1-amine serves as a precursor to an alkyl chain-based PROTAC linker. researchgate.netnih.gov

The design of PROTACs is a modular process, and this compound is particularly useful due to its terminal alkyne group, which allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". researchgate.net This reaction provides a highly efficient and reliable method for connecting molecular fragments.

In a typical synthetic strategy, the Boc-protected amine of this compound can be deprotected and coupled to a ligand for an E3 ligase (such as pomalidomide or a VHL ligand). The terminal alkyne is then available to react with an azide-functionalized ligand for the protein of interest (POI). This convergent approach allows for the rapid assembly of PROTAC libraries with diverse components. The resulting triazole ring formed during the click reaction is a stable and rigid linker component.

Table 1: Key Reactions in PROTAC Synthesis with this compound

StepReaction TypeReactantsProduct
1Boc DeprotectionThis compound, Acid (e.g., TFA)4-pentyne-1-amine
2Amide Coupling4-pentyne-1-amine, E3 Ligase Ligand with Carboxylic AcidAlkyne-functionalized E3 Ligase Ligand
3CuAAC Click ChemistryAlkyne-functionalized E3 Ligase Ligand, Azide-functionalized POI LigandFinal PROTAC Molecule

A notable example of a PROTAC synthesized using this compound is MG-277. researchgate.netnih.gov Initially designed as a PROTAC to induce the degradation of the MDM2 protein, further investigation revealed a surprising and different mechanism of action.

MG-277 was synthesized by linking an MDM2 inhibitor to a cereblon-binding ligand via a linker derived from this compound. However, it was found that MG-277 only moderately induced MDM2 degradation and did not activate the p53 pathway as expected. Instead, MG-277 exhibited potent anticancer activity in a p53-independent manner. Mechanistic studies revealed that MG-277 functions as a "molecular glue," inducing the degradation of a neosubstrate, the translation termination factor GSPT1. This activity was dependent on the cereblon E3 ligase.

This case study underscores the critical role of the linker in the function of PROTACs and related molecules. Simple structural modifications to the parent PROTAC, MD-222, resulted in MG-277, a compound with a completely different mechanism of action. This highlights that the linker is not merely a passive spacer but can actively influence the pharmacology of the molecule.

Table 2: Biological Activity of MG-277

Cell LineTarget ProteinActivityIC50 / DC50
RS4;11GSPT1DegradationDC50 = 1.3 nM
RS4;11Cell GrowthInhibitionIC50 = 3.5 nM
RS4;11/IRMI-2 (p53 mutant)Cell GrowthInhibitionIC50 = 3.4 nM

Development of Bioactive Molecules and Pharmaceutical Intermediates

While the most prominent application of this compound in medicinal chemistry is in the field of PROTACs, its structure as a bifunctional molecule makes it a potentially useful intermediate for the synthesis of other bioactive compounds. The protected amine allows for selective functionalization, while the terminal alkyne is a versatile handle for various chemical transformations, including Sonogashira coupling, C-H activation, and cycloaddition reactions beyond CuAAC.

The incorporation of an alkynyl group into small molecules can be a strategy for developing enzyme inhibitors. The alkyne can act as a reactive group for covalent inhibition or as a structural element that confers a specific conformation for optimal binding to an enzyme's active site. In principle, this compound could be used as a scaffold to build such inhibitors. Following the coupling of a pharmacophore to the amine, the alkyne could be further elaborated or used as a key binding element. However, specific examples of non-PROTAC enzyme inhibitors synthesized using this compound are not extensively documented in the scientific literature.

Similarly, the synthesis of receptor ligands often involves the assembly of molecular fragments to achieve the desired affinity and selectivity. The modular nature of this compound makes it a suitable building block for creating libraries of compounds to be screened for receptor binding activity. The alkyne can serve as a point of diversification, allowing for the introduction of various substituents to probe the structure-activity relationship of a ligand series. Despite this potential, the current body of published research does not highlight specific examples of receptor ligands developed using this compound outside of the PROTAC domain.

Application in Peptide and Peptidomimetic Synthesis

The dual functionality of this compound is particularly advantageous in the synthesis of peptides and peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved stability or activity.

In standard solid-phase peptide synthesis (SPPS), the N-Boc-protected amine allows the molecule to be incorporated into a growing peptide chain as if it were a non-natural amino acid. After deprotection of the Boc group, the newly freed amine can participate in peptide bond formation with the carboxyl group of the next amino acid in the sequence. The key feature of this incorporation is the introduction of a terminal alkyne into the peptide backbone or as a side chain.

This pendant alkyne group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can be specifically reacted with a partner group, such as an azide (B81097). This enables the synthesis of sophisticated peptidomimetics. For instance, this compound has been used to create macrocyclic, or "stapled," peptides. google.com In one documented approach, two azide-containing amino acids are incorporated into a peptide sequence, and after synthesis, a linker derived from this compound is used to react with both azides via a CuAAC reaction, forming a stable triazole cross-link. google.com This cyclization constrains the peptide into a specific conformation, often enhancing its binding affinity to a target protein and increasing its resistance to enzymatic degradation.

Table 1: Role of Functional Groups in this compound for Peptide Synthesis

Functional Group Chemical Formula Role in Synthesis
N-Boc Protected Amine -NH-Boc Acts as a protected N-terminus, allowing the molecule to be coupled into a peptide chain using standard synthesis protocols.

| Terminal Alkyne | -C≡CH | Serves as a "click chemistry" handle for intramolecular cyclization (macrocycle formation) or for attaching other moieties post-synthesis. medchemexpress.com |

Bioconjugation and Labeling in Chemical Biology

The ability to specifically and efficiently link molecules to biomolecules (bioconjugation) is fundamental to chemical biology. This compound serves as a versatile linker in this context, enabling the precise attachment of probes, tags, or therapeutic agents to proteins, nucleic acids, and other biological targets.

Site-Specific Modification of Biomolecules

Site-specific modification ensures that a label or cargo is attached to a precise location on a biomolecule, yielding a homogeneous product with predictable properties. The alkyne group of this compound is central to this process, acting as a reactive handle for covalent modification through click chemistry. google.comgoogle.com

The strategy for its use as a linker often involves a multi-step process. First, the biomolecule of interest (e.g., a protein or an oligonucleotide) is functionalized with an azide group at a specific site. Separately, this compound is used to modify a payload molecule (such as a drug or a fluorophore). After deprotection of the amine, it can be coupled to the payload. This payload-alkyne conjugate is then "clicked" onto the azide-modified biomolecule in a highly efficient and specific CuAAC reaction. This modular approach is widely used in the construction of complex bioconjugates, including antibody-drug conjugates and targeted therapeutic oligonucleotides. google.com For example, the compound is listed as a potential click handle for creating modular nucleic acid nanoparticles for theranostic applications. google.comgoogle.com

Development of Fluorescent Probes and Imaging Agents

In biological imaging and diagnostics, fluorescent probes and other imaging agents must be linked to a targeting moiety that directs them to a specific cell type or protein. This compound is an excellent tool for this purpose, providing a covalent linkage between the imaging agent and the targeting molecule.

The synthesis of such agents typically involves attaching an azide-functionalized fluorophore (e.g., rhodamine, fluorescein) or a chelating agent for a radionuclide (for PET or SPECT imaging) to a molecule containing the pentyne group derived from this compound. For example, a research thesis describes a synthesis where this compound is reacted with a steroid derivative, followed by the removal of the Boc protecting group. unimib.it This process installs the 4-pentyne-1-amine linker onto the steroid, making the alkyne available for a subsequent click reaction. This terminal alkyne can then be readily conjugated to an azide-containing fluorescent dye, creating a targeted probe to visualize the steroid's interactions within cells. This click-based assembly is highly efficient and compatible with a wide range of sensitive molecular structures.

Table 2: Application of this compound in Probe Development

Probe Type Role of this compound Example Reaction
Fluorescent Probes Covalently links a targeting molecule (e.g., peptide, steroid) to an azide-modified fluorescent dye. unimib.it Alkyne-functionalized biomolecule + Azide-fluorophore → Triazole-linked fluorescent probe.

| Theranostic Agents | Acts as a "click handle" to attach diagnostic (imaging) and therapeutic payloads to a delivery vehicle, such as a nucleic acid nanoparticle. google.comgoogle.com | Alkyne-linker on nanoparticle + Azide-drug/Azide-dye → Multifunctional theranostic agent. |

N Boc 4 Pentyne 1 Amine in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Copolymers

The dual functionality of N-Boc-4-pentyne-1-amine makes it a valuable monomer and functionalizing agent in the synthesis of a variety of polymers and copolymers. Its incorporation can be strategically planned to introduce specific functionalities and architectures into the final polymer structure.

The terminal alkyne group of this compound is readily available for participation in click chemistry reactions, most notably the CuAAC reaction. This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. nih.gov In polymer synthesis, this allows for the straightforward formation of polytriazoles.

For instance, this compound can be copolymerized with a diazide monomer in a step-growth polymerization fashion. The resulting polymer would feature a backbone containing triazole rings and pendant Boc-protected amine groups. The properties of the resulting polymer, such as its solubility and thermal characteristics, can be tailored by the choice of the diazide comonomer.

A hypothetical polymerization reaction is presented below:

Reactant 1Reactant 2CatalystResulting Polymer Structure
This compound1,4-DiazidobutaneCopper(I) sulfate (B86663) / Sodium ascorbateLinear polymer with repeating triazole units and pendant N-Boc-protected amine side chains

This method allows for the synthesis of polymers with a high degree of structural regularity and functionality. The Boc-protected amine can be later deprotected to yield a polyamine, which can be used for further modifications or applications where a cationic polymer is desired.

This compound can also be incorporated as a functional monomer in various polymerization techniques. For example, after deprotection of the Boc group, the resulting 4-pentyne-1-amine could potentially be used in condensation polymerizations with dicarboxylic acids to form polyamides containing pendant alkyne groups.

Alternatively, the alkyne group can be utilized in post-polymerization modification. A pre-existing polymer with azide (B81097) side groups can be reacted with this compound via CuAAC to introduce the protected amine functionality. This "grafting to" approach is a powerful method for tailoring the properties of existing polymers. For example, a polystyrene backbone could be modified to include azide groups, which are then reacted with this compound.

Polymer BackboneModificationFunctionalizing AgentResulting Functional Polymer
Poly(styrene-co-4-azidomethylstyrene)CuAAC Click ChemistryThis compoundPolystyrene with pendant N-Boc-protected amine groups

This strategy allows for precise control over the density of functional groups along the polymer chain.

Fabrication of Hybrid Materials

Hybrid materials, which combine the properties of organic polymers and inorganic components, can be fabricated using this compound as a linking agent. The alkyne group can be used to covalently attach the molecule to an azide-functionalized inorganic material, such as silica (B1680970) nanoparticles or carbon nanotubes. The protected amine then provides a reactive site on the surface of the inorganic material for further functionalization, such as the grafting of polymer chains.

For example, silica nanoparticles can be surface-modified to introduce azide groups. These azide-functionalized nanoparticles can then be reacted with this compound. After deprotection of the Boc group, the resulting amine-functionalized nanoparticles can serve as initiation sites for ring-opening polymerization of an N-carboxyanhydride, leading to the formation of a hybrid material with a silica core and a polypeptide shell.

Inorganic SubstrateSurface ModificationLinker MoleculeSubsequent Reaction
Silica Nanoparticles (SiO2)Azide FunctionalizationThis compoundDeprotection and Polymer Grafting

This approach enables the creation of organic-inorganic hybrid materials with tailored properties for applications in areas such as catalysis, sensing, and drug delivery.

Surface Modification and Functionalization

The ability to modify surfaces with specific chemical functionalities is crucial in many areas of materials science. This compound is an excellent candidate for surface modification due to the robust nature of the click reaction for surface attachment and the versatility of the amine group for subsequent reactions. nih.govmdpi.com

Surfaces such as silicon wafers, gold, or other polymers can be functionalized with azide groups. The subsequent reaction with this compound via CuAAC results in a surface that is densely coated with Boc-protected amines. nih.gov This process is highly efficient and can be carried out under mild conditions, preserving the integrity of the underlying substrate.

The following table illustrates the steps for surface functionalization:

SubstrateSurface ActivationCoupling ReactionFinal Surface Functionality
Silicon WaferSilanization with an azide-containing silaneCuAAC with this compoundN-Boc-protected amine
Gold SurfaceSelf-assembled monolayer of an azide-terminated thiolCuAAC with this compoundN-Boc-protected amine

Once the surface is functionalized with the protected amine, the Boc group can be removed under acidic conditions to expose the primary amine. This amine-functionalized surface can then be used for a variety of applications, such as the covalent immobilization of biomolecules (e.g., proteins, DNA), the attachment of specific ligands for sensing applications, or to alter the surface properties, such as wettability or biocompatibility. mdpi.com

Catalysis and N Boc 4 Pentyne 1 Amine

Role as a Ligand Precursor

The presence of both a primary amine (after deprotection of the Boc group) and an alkyne functionality makes N-Boc-4-pentyne-1-amine a versatile precursor for the synthesis of novel ligands, particularly P,N-ligands, which are highly effective in asymmetric catalysis. nih.govnih.gov The synthesis of such ligands often involves the reaction of a primary amine with a chlorophosphine, leading to the formation of a P-N bond. nih.gov

A general approach to synthesizing a phosphine (B1218219) ligand from this compound would first involve the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. The resulting 4-pentyne-1-amine can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to yield a phosphinoamine ligand. The terminal alkyne group remains available for further functionalization, such as in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the ligand to a larger scaffold or to introduce additional donor atoms. beilstein-journals.orgnih.gov This modular approach allows for the creation of a library of ligands with tunable steric and electronic properties. beilstein-journals.org

Table 1: Representative Synthesis of a P,N-Ligand Precursor from this compound

Step Reactants Reagents Product
1. Deprotection This compound Trifluoroacetic acid (TFA) or HCl in dioxane 4-Pentyne-1-amine

Substrate in Metal-Catalyzed Transformations

The terminal alkyne moiety of this compound is a key functional group that readily participates in a variety of metal-catalyzed reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. nih.gov The intramolecular hydroamination of N-Boc protected aminoalkynes can be catalyzed by various transition metals, with gold complexes being particularly effective. osaka-u.ac.jpmdpi.comorganic-chemistry.orgfrontiersin.orgnih.gov While direct examples with this compound are not prevalent in the reviewed literature, analogous N-Boc protected aminoalkenes and aminoallenes undergo efficient gold-catalyzed cyclization to form nitrogen heterocycles. mdpi.comorganic-chemistry.org

In a potential intramolecular hydroamination, a derivative of this compound could be designed to undergo cyclization. For intermolecular reactions, ruthenium catalysts have shown efficacy in the anti-Markovnikov hydroamination of vinylarenes with secondary amines. nih.govescholarship.orgberkeley.edu A hypothetical reaction could involve the ruthenium-catalyzed addition of a secondary amine to the terminal alkyne of this compound.

Table 2: Plausible Gold-Catalyzed Intramolecular Hydroamination

Substrate Analogue Catalyst System Product Type
N-Boc-protected aminoalkene [Au(PPh3)Cl]/AgOTf Pyrrolidine (B122466) derivative

Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. organic-chemistry.orglibretexts.orgnih.govnih.gov This palladium- and copper-catalyzed reaction would allow for the direct attachment of an aryl or vinyl group to the pentyne chain of this compound. organic-chemistry.org

Table 3: Representative Sonogashira Coupling of this compound

Reactant 1 Reactant 2 Catalyst System Base Product
This compound Iodobenzene Pd(PPh3)4, CuI Triethylamine tert-butyl (5-phenylpent-4-yn-1-yl)carbamate

Another important reaction is the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, to form an unsymmetrical 1,3-diyne. wikipedia.orgchemeurope.comsynarchive.comalfa-chemistry.comjk-sci.com This reaction could be used to couple this compound with a bromoalkyne to generate a more complex diyne structure.

Table 4: Representative Cadiot-Chodkiewicz Coupling of this compound

Reactant 1 Reactant 2 Catalyst System Base Product

Olefin Metathesis

Enyne metathesis is a powerful reaction catalyzed by ruthenium carbene complexes that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgchim.it This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion. organic-chemistry.orgrsc.org To utilize this compound in RCEYM, it would first need to be tethered to an alkene. The resulting enyne could then undergo cyclization to form a cyclic 1,3-diene, a versatile intermediate for further transformations such as Diels-Alder reactions. researchgate.net

Table 5: Hypothetical Ring-Closing Enyne Metathesis (RCEYM) Pathway

Step Description Catalyst Intermediate/Product
1. Substrate Synthesis Acylation of this compound with an acrylic acid derivative N/A N-alkenyl-N-Boc-4-pentyne-1-amine (enyne substrate)

Asymmetric Synthesis Applications

Chiral amines are crucial components in many pharmaceuticals and are valuable as catalysts and ligands in asymmetric synthesis. escholarship.orgosti.govnih.govsci-hub.se this compound can be a precursor to chiral amines and ligands.

One approach involves the asymmetric reduction of an imine derived from a ketone and the deprotected 4-pentyne-1-amine. More sophisticated methods involve the use of chiral catalysts to directly functionalize the molecule. For instance, a chiral ligand could be synthesized from this compound, which could then be used in a metal-catalyzed asymmetric reaction. nih.govresearchgate.netchemrxiv.orgtcichemicals.comdntb.gov.ua The synthesis of chiral P,N-ligands, as mentioned in section 6.1, is a prime example of this application. These ligands can be used in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. nih.gov

Furthermore, N-Boc protected amines can participate in cascade reactions that generate multiple stereocenters. For example, a one-pot asymmetric nitro-Mannich/hydroamination cascade has been developed for the synthesis of pyrrolidine derivatives, combining organocatalysis and gold catalysis. nih.gov While this specific example used N-Cbz imines, the principle could be adapted to substrates derived from this compound.

Table 6: Potential Strategies for Asymmetric Synthesis

Strategy Description Key Reagents/Catalysts Potential Chiral Product
Chiral Ligand Synthesis Synthesis of a P,N-ligand and its use in catalysis Chiral amine precursor, Chlorophosphine, Metal catalyst Enantioenriched products from various reactions
Asymmetric Hydroamination Catalytic asymmetric addition of an N-H bond across an alkene Chiral copper or iridium catalyst Chiral amine

Advanced Characterization Techniques for N Boc 4 Pentyne 1 Amine and Its Adducts

Spectroscopic Analysis in Reaction Monitoring and Product Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of N-Boc-4-pentyne-1-amine and for monitoring its conversion into various adducts. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information on the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are cornerstones for the structural analysis of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

Key diagnostic signals in the NMR spectra of the starting material include the characteristic resonances for the tert-butyloxycarbonyl (Boc) protecting group (a singlet around 1.44 ppm in ¹H NMR and signals around 28.4 and 79.2 ppm in ¹³C NMR), the terminal alkyne proton (a triplet around 1.96 ppm in ¹H NMR), and the acetylenic carbons (around 68.9 and 83.7 ppm in ¹³C NMR). bhu.ac.inoregonstate.edu

NMR is particularly powerful for monitoring the progress of reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a common application for this compound. nih.gov Upon reaction with an azide-containing molecule, the disappearance of the alkyne signals and the appearance of a new aromatic proton signal for the resulting triazole ring (typically between 7.5 and 8.2 ppm) in the ¹H NMR spectrum provide clear evidence of product formation. researchgate.net This allows for real-time or in-situ monitoring to determine reaction completion. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts (δ) in CDCl₃

Assignment This compound (¹H NMR) This compound (¹³C NMR) Resulting 1,4-disubstituted Triazole Adduct (¹H NMR)
Boc (CH₃)₃C- ~1.44 ppm (singlet, 9H)~28.4 ppm~1.44 ppm (singlet, 9H)
Boc -(CH₃)₃C- -~79.2 ppm-
-NH- ~4.60 ppm (broad singlet, 1H)-~5.0 ppm (broad singlet, 1H)
-CH₂-NH- ~3.18 ppm (quartet, 2H)~39.5 ppm~3.3 ppm (multiplet, 2H)
-CH₂-CH₂-NH- ~1.75 ppm (quintet, 2H)~28.9 ppm~1.9 ppm (multiplet, 2H)
-C≡C-CH₂- ~2.25 ppm (triplet of doublets, 2H)~15.2 ppm~4.4 ppm (triplet, 2H)
-C≡CH -~68.9 ppm-
-C≡CH -~83.7 ppm-
-C≡CH ~1.96 ppm (triplet, 1H)--
Triazole C-H --~7.5-8.2 ppm (singlet, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands include:

N-H Stretch: A moderate absorption around 3350-3310 cm⁻¹ corresponding to the secondary amine within the carbamate. orgchemboulder.com

C-H (Alkyne) Stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal C-H bond of the alkyne.

C≡C (Alkyne) Stretch: A weak but sharp absorption around 2120 cm⁻¹.

C=O (Carbonyl) Stretch: A strong absorption band around 1690-1710 cm⁻¹ from the Boc group's carbonyl.

C-N Stretch: A moderate band in the 1250–1020 cm⁻¹ region. orgchemboulder.com

During reaction monitoring, the disappearance of the characteristic alkyne stretches (C-H at ~3300 cm⁻¹ and C≡C at ~2120 cm⁻¹) is a clear indicator that the starting material has been consumed.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound and its adducts from reaction mixtures and for the assessment of their purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring reaction progress and determining appropriate solvent systems for column chromatography. ualberta.ca Using a silica (B1680970) gel plate, a solvent system such as ethyl acetate (B1210297)/hexane (B92381) is commonly employed. rsc.org this compound, being moderately polar, will exhibit a specific retardation factor (Rƒ) in a given eluent. For example, in a 3:1 Hexane:Ethyl Acetate system, an Rƒ value of approximately 0.2-0.4 might be expected. rsc.orgresearchgate.net As the reaction progresses to form a more polar adduct (like a triazole), a new spot with a lower Rƒ value will appear on the TLC plate.

Column Chromatography

For preparative scale purification, column chromatography is the method of choice. Based on the solvent system optimized by TLC, a gradient elution on a silica gel column can effectively separate the desired product from unreacted starting materials, catalysts, and byproducts. For N-Boc protected amines, solvent systems typically consist of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol (B129727).

Interactive Data Table: Representative Chromatographic Purification Parameters

Technique Stationary Phase Typical Mobile Phase (Eluent) Application Observation/Result
TLC Silica Gel 60 F₂₅₄20-40% Ethyl Acetate in HexaneReaction monitoringDisappearance of starting material spot (e.g., Rƒ ≈ 0.3) and appearance of product spot (e.g., Rƒ ≈ 0.1)
Column Chromatography Silica Gel (60-120 mesh)Gradient of 0-50% Ethyl Acetate in HexaneProduct purificationIsolation of pure compound fractions, confirmed by TLC
Gas Chromatography (GC) DB-5MS or similarHelium (carrier gas)Purity assessmentA single major peak indicates high purity (e.g., ≥95%)
Reversed-Phase HPLC C18Acetonitrile/Water with additives (e.g., 0.1% TFA)Purity assessment of polar adductsSharp, symmetrical peak at a specific retention time. Note: Acidic conditions (TFA) can potentially cleave the Boc group.

Gas Chromatography (GC)

GC is often used for final purity assessment, particularly for relatively volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column, and its retention time is measured. A high-purity sample will show a single, sharp peak. However, care must be taken as N-Boc protected amines can sometimes undergo thermal degradation in the hot GC injection port, potentially leading to inaccurate results. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and its adducts and to gain structural information from their fragmentation patterns.

Electrospray Ionization (ESI)

ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is ideal for analyzing the products of reactions, such as triazole adducts, which may be less volatile or more polar. ESI typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, allowing for the direct confirmation of the molecular weight of the product. ucdavis.edu High-Resolution Mass Spectrometry (HRMS) using ESI can determine the molecular mass with very high precision, which in turn allows for the confirmation of the elemental composition of the molecule.

Electron Ionization (EI)

EI is a hard ionization technique often used with Gas Chromatography (GC-MS). It imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can confirm the structure. For N-Boc protected compounds, characteristic fragmentation pathways are observed. doaj.org A key fragmentation is the loss of isobutene (56 Da) via a McLafferty-type rearrangement, followed by the loss of CO₂ (44 Da) to give the protonated amine. nih.gov Another common fragmentation is the loss of the tert-butyl radical (57 Da) or the entire Boc group (101 Da). doaj.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (MW: 183.25)

Ion/Fragment m/z (Expected) Ionization Mode Description of Loss
[M+H]⁺ 184.13ESIProtonated molecular ion
[M+Na]⁺ 206.11ESISodium adduct
[M]⁺˙ 183EIMolecular ion
[M - C₄H₈]⁺˙ 127EI/ESILoss of isobutene from Boc group
[M - C₄H₉]⁺ 126EILoss of tert-butyl radical
[M - C₅H₉O₂]⁺ 82EILoss of Boc group radical
[C₄H₉]⁺ 57EItert-butyl cation (often a base peak)

These advanced characterization techniques, when used in concert, provide a comprehensive understanding of the chemical identity, purity, and structure of this compound and its derivatives, ensuring their quality for subsequent synthetic applications.

Future Directions and Research Opportunities

Exploration of Novel Reactivity Patterns

While the CuAAC reaction has been the workhorse for the application of N-Boc-4-pentyne-1-amine, the terminal alkyne moiety is amenable to a much broader range of chemical transformations. Future research should focus on exploring these alternative reactivity patterns to unlock new synthetic possibilities.

Beyond the realm of click chemistry, terminal alkynes can undergo a variety of other cycloaddition reactions. researchgate.netlibretexts.org For instance, the reaction of terminal alkynes with iodosydnones can lead to the formation of functionalized pyrazoles, a common scaffold in medicinal chemistry. acs.org Furthermore, transition-metal-catalyzed cycloadditions with partners such as isocyanides or vinylaziridines could provide access to diverse heterocyclic structures. researchgate.net Investigating the participation of this compound in these less conventional cycloadditions could significantly broaden its synthetic utility.

Another promising avenue is the application of Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the direct attachment of the pentynyl amine linker to a wide array of aromatic and vinylic substrates, opening up new avenues for the synthesis of complex molecules. A copper-free Sonogashira coupling has also been developed, which would be beneficial for biological applications due to the toxicity of copper. nih.govnih.gov

Furthermore, the terminal alkyne of this compound can undergo reactions such as halogenation to form 1-haloalkynes, which are themselves versatile synthetic intermediates. nih.gov Hydroboration/oxidation of the alkyne can lead to the formation of aldehydes, providing a handle for further functionalization. libretexts.org The exploration of such fundamental organic transformations with this specific building block is warranted.

Reaction TypePotential ReactantsPotential Products
Alternative Cycloadditions Iodosydnones, Isocyanides, VinylaziridinesFunctionalized Pyrazoles, Substituted Pyrroles, Nitrogen-containing heterocycles
Sonogashira Coupling Aryl Halides, Vinyl HalidesAryl- and Vinyl-substituted Alkynes
Halogenation Halogenating Agents (e.g., NBS)1-Haloalkynes
Hydroboration/Oxidation Borane reagents, followed by oxidationAldehydes

Development of Advanced Applications in Drug Discovery

The established role of this compound in the synthesis of PROTACs, such as MG-277, underscores its potential in drug discovery. nih.govorganic-chemistry.org Future research should aim to expand its application in this and other advanced therapeutic modalities.

The modular nature of this compound makes it an ideal linker for the systematic development of PROTAC libraries. By varying the ligands for the target protein and the E3 ligase, and utilizing the alkyne for facile conjugation, researchers can rapidly generate and screen a multitude of PROTAC candidates to optimize potency and selectivity.

Another exciting application lies in the synthesis of Positron Emission Tomography (PET) imaging agents. The Boc-protected amine can be deprotected and coupled to various targeting moieties, while the alkyne can be used to attach a radiolabel via a click reaction. This approach could facilitate the development of novel PET tracers for diagnosing and monitoring a wide range of diseases. nih.govnih.govresearchgate.net

Furthermore, the ability of this compound to participate in Sonogashira coupling opens up possibilities for its incorporation into complex natural products and other bioactive molecules, which are often rich in aromatic and heterocyclic structures. organic-chemistry.orgwikipedia.org

Advanced ApplicationSynthetic StrategyPotential Outcome
PROTAC Libraries CuAAC "click" chemistryRapid generation of diverse PROTACs for screening
PET Imaging Agents Deprotection of amine and coupling to targeting moiety; Click-based radiolabelingNovel diagnostic and monitoring tools
Complex Molecule Synthesis Sonogashira couplingIncorporation into natural products and other bioactive compounds

Integration into Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in modern chemistry presents a significant opportunity for the utilization of this compound. acs.orgdurham.ac.uk Its chemical properties make it highly amenable to both solid-phase and flow chemistry approaches.

In automated solid-phase peptide synthesis (SPPS), this compound can be readily incorporated into peptide chains. nih.govnih.govmdpi.com After deprotection of the Boc group, the free amine can be coupled to a resin-bound peptide. The terminal alkyne then serves as a versatile handle for on-resin or post-synthetic modification via click chemistry, allowing for the creation of peptide-drug conjugates, peptidomimetics, and other functionalized peptides.

Flow chemistry offers another avenue for the automated utilization of this compound. nih.govnih.govflinders.edu.aumdpi.com Continuous flow reactors can provide precise control over reaction conditions, enhancing safety and scalability. Multi-step syntheses involving this building block, such as Boc deprotection followed by amide coupling and a subsequent click reaction, could be seamlessly integrated into a continuous flow process. This would enable the rapid and efficient production of libraries of compounds for high-throughput screening.

Automation PlatformIntegration StrategyAdvantages
Solid-Phase Peptide Synthesis (SPPS) Incorporation as a non-canonical amino acid; On-resin modification via click chemistryFacile synthesis of functionalized peptides and conjugates
Flow Chemistry Multi-step continuous synthesis involving deprotection, coupling, and click reactionsEnhanced control, safety, scalability, and rapid library generation

Sustainable and Scalable Production Methods

As the applications of this compound expand, the development of sustainable and scalable production methods will become increasingly important. Current synthetic routes often rely on traditional batch processes which may not be optimal in terms of efficiency and environmental impact.

Future research should explore greener synthetic routes to terminal alkynes. For example, the use of calcium carbide as a readily available and inexpensive acetylene (B1199291) source could provide a more sustainable alternative to current methods. rsc.org Additionally, the development of catalytic methods that minimize waste and utilize environmentally benign solvents would be highly beneficial. acs.orgresearchgate.netorganic-chemistry.org

The transition from batch to continuous flow manufacturing for the synthesis of this compound itself is a key area for future development. flinders.edu.aumdpi.com Flow chemistry can offer significant advantages in terms of heat and mass transfer, leading to improved yields and purity. nih.govnih.gov Furthermore, the inherent safety benefits of using small reactor volumes make flow chemistry particularly attractive for handling potentially hazardous reagents. The development of a robust and scalable flow process would be a crucial step towards the large-scale and cost-effective production of this versatile building block. nih.govresearchgate.net

ApproachKey ConsiderationsPotential Benefits
Green Chemistry Use of sustainable reagents (e.g., calcium carbide); Catalytic methods; Benign solventsReduced environmental impact; Lower cost
Continuous Flow Synthesis Optimization of reaction parameters (temperature, pressure, flow rate); Reactor designImproved scalability, safety, and efficiency; Higher purity

Q & A

Q. What are the recommended methods for synthesizing N-Boc-4-pentyne-1-amine, and how can purity be ensured?

this compound is synthesized via carbamate protection of 4-pentyn-1-amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

  • Reaction Setup : Dissolve 4-pentyn-1-amine in anhydrous dichloromethane (DCM) and add Boc anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) .
  • Purification : Use flash chromatography (230–400 mesh silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Purity Validation : Confirm purity (≥98%) via 1^1H NMR (δ 1.44 ppm for Boc tert-butyl group) and LC-MS (m/z 183.25 [M+H]+^+) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies functional groups (e.g., tert-butyl at δ 1.44 ppm, alkyne proton at δ 1.90–2.10 ppm) and confirms structural integrity .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (m/z 183.25) and fragmentation patterns .
  • Chromatography : HPLC or GC with UV/ELSD detection validates purity and resolves impurities from side reactions (e.g., incomplete Boc protection) .

Q. What are optimal storage conditions to maintain compound stability?

this compound degrades via hydrolysis of the Boc group. Recommended storage:

FormTemperatureStability Period
Powder-20°C3 years
Solution-80°C6 months
Short-term4°C1 month

Avoid exposure to moisture and acidic conditions. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design, and what conjugation strategies are effective?

As a PROTAC linker, the alkyne moiety enables click chemistry (e.g., CuAAC) for covalent attachment to E3 ligase ligands. Methodological steps:

  • Functionalization : React the alkyne with azide-functionalized ligands (e.g., thalidomide derivatives) using Cu(I) catalysis .
  • Characterization : Confirm conjugation via 1^1H NMR (disappearance of alkyne proton) and HR-MS.
  • Biological Testing : Evaluate proteasome-mediated degradation efficiency in cell lines (e.g., MG-277 in cancer models) .

Q. How should researchers address contradictory NMR data indicating impurities?

Contradictory NMR signals (e.g., unexpected peaks at δ 3.0–4.0 ppm) may arise from:

  • Incomplete Boc Deprotection : Verify reaction pH (should be >8 during synthesis).
  • Oxidative Byproducts : Analyze via LC-MS for oxidized alkyne (m/z 199.25 [M+O+H]+^+).
  • Resolution : Repurify using preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies minimize side reactions during alkyne coupling in complex syntheses?

  • Catalyst Optimization : Use Cu(I)/TBTA ligand systems to enhance click reaction specificity .
  • Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of reactive intermediates.
  • Temperature Control : Perform reactions at 25–40°C to balance reaction rate and side-product formation .

Q. How can researchers validate the role of this compound in novel reaction pathways?

  • Mechanistic Studies : Employ 13^{13}C isotopic labeling to track alkyne participation in cycloadditions.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in Huisgen reactions .
  • Comparative Analysis : Benchmark against commercial linkers (e.g., PEG-based) for efficiency in target protein degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.